molecular formula C25H32N2O3S B289412 N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide

N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide

カタログ番号 B289412
分子量: 440.6 g/mol
InChIキー: FZPJYLNSTRDWOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor of the spleen tyrosine kinase (SYK) pathway. It has been extensively studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 works by inhibiting the N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide pathway. N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide by TAK-659 leads to decreased BCR signaling, resulting in decreased survival and proliferation of B-cells. This mechanism of action makes TAK-659 a promising treatment for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit B-cell activation, and decrease the production of pro-inflammatory cytokines. TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. TAK-659 also has a favorable safety profile, which allows for higher dosing and longer treatment durations in preclinical studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

将来の方向性

There are several future directions for the study of TAK-659. One direction is to further investigate its potential as a treatment for B-cell malignancies and autoimmune disorders. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 in more detail, including its metabolism, distribution, and excretion. Finally, further research is needed to identify potential biomarkers that could predict response to TAK-659, which could help guide patient selection and treatment decisions.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of 4-methylbenzoyl chloride and 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. These two compounds are then reacted with morpholine and triethylamine to yield the intermediate product. The final step involves the reaction of the intermediate with N-(tert-butoxycarbonyl)-L-proline to produce TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has shown promising results in preclinical studies, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown potential as a treatment for autoimmune disorders such as rheumatoid arthritis and lupus.

特性

分子式

C25H32N2O3S

分子量

440.6 g/mol

IUPAC名

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H32N2O3S/c1-16-5-7-17(8-6-16)22(28)26-23-21(24(29)27-11-13-30-14-12-27)19-10-9-18(25(2,3)4)15-20(19)31-23/h5-8,18H,9-15H2,1-4H3,(H,26,28)

InChIキー

FZPJYLNSTRDWOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N4CCOCC4

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N4CCOCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。